molecular formula C12H18ClNO2 B1372104 [4-(Tetrahydro-2H-pyran-2-ylmethoxy)phenyl]amine hydrochloride CAS No. 1185690-98-5

[4-(Tetrahydro-2H-pyran-2-ylmethoxy)phenyl]amine hydrochloride

Cat. No. B1372104
CAS RN: 1185690-98-5
M. Wt: 243.73 g/mol
InChI Key: IGOUSOFFSYKTMB-UHFFFAOYSA-N
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Description

“[4-(Tetrahydro-2H-pyran-2-ylmethoxy)phenyl]amine hydrochloride” is a chemical compound with the empirical formula C12H18ClNO2 and a molecular weight of 243.73 . It is a solid in form .


Molecular Structure Analysis

The SMILES string for this compound is NC1=CC=C(C=C1)OCC2OCCCC2.[H]Cl . This indicates that the compound contains an amine group attached to a phenyl ring, which is further connected to a tetrahydropyran ring via a methoxy bridge.


Physical And Chemical Properties Analysis

“[4-(Tetrahydro-2H-pyran-2-ylmethoxy)phenyl]amine hydrochloride” is a solid . Other physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.

Scientific Research Applications

Chemical Synthesis

The compound [4-(Tetrahydro-2H-pyran-2-ylmethoxy)phenyl]amine hydrochloride is involved in various chemical syntheses. For instance, it is utilized in the synthesis of spiro[isoquinoline-4,4′-pyran]-3-imines. Researchers developed a method for synthesizing 4-[2-(bromomethyl)phenyl]tetrahydro-2H-4-pyrancarbonitrile and studied its reaction with primary amines. This reaction leads to the formation of 4-[2-(R-aminomethyl)phenyl]tetrahydro-2H-4-pyrancarbonitriles or hydrobromides of 2-R-aryl-2,3,2′,3′,5′,6′-hexahydrospiro[isoquinoline-4(1H),4′-pyran]-3-imines (Kisel’ et al., 2000).

Antimicrobial and Anticoccidial Activities

The compound has been used to synthesize derivatives with biological activities. In one study, the Michael type addition of an amine to a related compound led to the formation of 5-amino derivatives, which demonstrated significant antimicrobial and anticoccidial activities (Georgiadis, 1976).

Synthesis of Polymeric Compounds

[4-(Tetrahydro-2H-pyran-2-ylmethoxy)phenyl]amine hydrochloride is also used in the functional modification of polymers. For example, radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified with various aliphatic and aromatic amines, leading to amine-treated polymers with increased thermal stability and promising biological activities (Aly & El-Mohdy, 2015).

Optical Sensing

The compound is utilized in the preparation of optical sensors. A study described the preparation of (4-substituted-phenyl)-pyren-1-ylmethylene-amine by reacting pyrene-1-carboxaldehyde with the corresponding 4-substituted aniline. These compounds showed significant spectroscopic changes upon acidification, indicating their potential use as sensors to distinguish between weak and strong acids (Babgi & Alzahrani, 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of “Warning”. It has the hazard statement H319, indicating that it causes serious eye irritation .

properties

IUPAC Name

4-(oxan-2-ylmethoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c13-10-4-6-11(7-5-10)15-9-12-3-1-2-8-14-12;/h4-7,12H,1-3,8-9,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOUSOFFSYKTMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)COC2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Tetrahydro-2H-pyran-2-ylmethoxy)phenyl]amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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